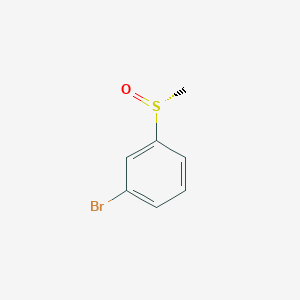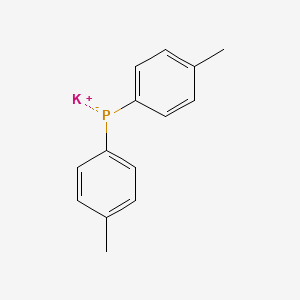
Potassium di-p-tolylphosphanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium di-p-tolylphosphanide is an organophosphorus compound that features a phosphorus atom bonded to two p-tolyl groups and a potassium ion. This compound is part of the broader class of tertiary phosphines, which are known for their significant roles in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium di-p-tolylphosphanide can be synthesized through the reaction of p-tolylphosphine with potassium metal. The reaction typically involves the cleavage of P–C bonds by potassium, resulting in the formation of the phosphide precursor . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Applications De Recherche Scientifique
Potassium di-p-tolylphosphanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium di-p-tolylphosphanide involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and facilitate the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium diphenylphosphide
- Sodium di-p-tolylphosphanide
- Lithium di-p-tolylphosphanide
Uniqueness
Potassium di-p-tolylphosphanide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its potassium ion provides unique solubility and reactivity characteristics that are different from its sodium and lithium counterparts .
Propriétés
Formule moléculaire |
C14H14KP |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
potassium;bis(4-methylphenyl)phosphanide |
InChI |
InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |
Clé InChI |
OOZDQZRYPDLYTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


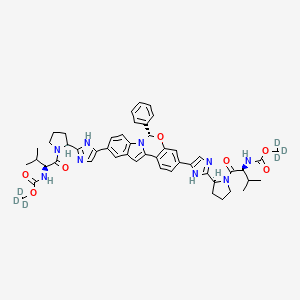
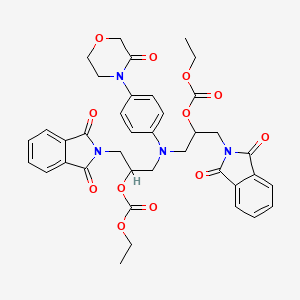
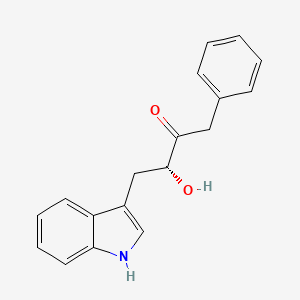
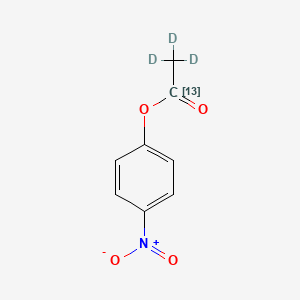
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
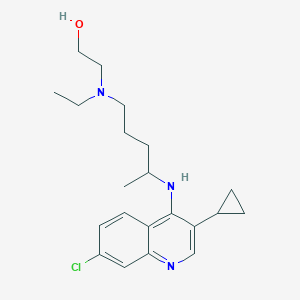
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
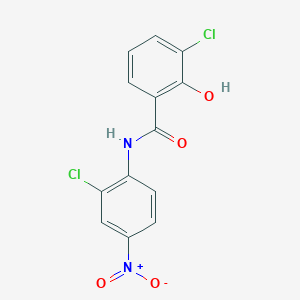
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
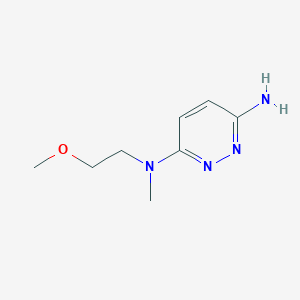
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
